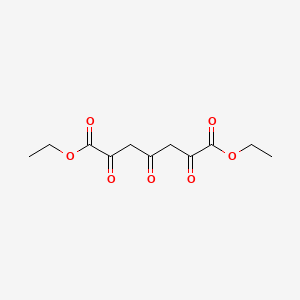

Diethyl 2,4,6-trioxoheptanedioate

説明

Historical Perspectives on Beta-Triketones and Related Systems in Synthetic Chemistry

The chemistry of β-dicarbonyl compounds, the structural precursors to β-triketones, has been a cornerstone of organic synthesis for over a century. The well-established reactivity of compounds like diethyl malonate and ethyl acetoacetate (B1235776) in condensation and alkylation reactions laid the groundwork for exploring more complex polycarbonyl systems. nih.gov The study of β-triketones, which are characterized by a 1,3,5-tricarbonyl arrangement, is a natural extension of this field.

Historically, the synthesis of cyclic β-triketones was explored before their acyclic counterparts gained widespread attention. datapdf.com Natural products containing the β-triketone moiety, such as leptospermone (B1674756) from the Manuka tree (Leptospermum scoparium), were identified as early as 1927. wikipedia.orgresearchgate.net These natural compounds and their derivatives demonstrated significant biological activities, including herbicidal properties, which spurred further interest in the synthesis and chemistry of the β-triketone functional group. wikipedia.orgacs.org

The development of general synthetic methods for β-triketones in the latter half of the 20th century was a significant advancement. A key strategy that emerged was the O-to-C isomerization of enol acyl derivatives of β-dicarbonyl compounds, often catalyzed by Lewis acids. datapdf.com This allowed for more controlled and large-scale access to these versatile structures, moving beyond extractions from natural sources or specific, non-general synthetic routes. The exploration of β-triketones has recently seen a resurgence, with their reactivity being harnessed in modern applications like "click" chemistry for polymer diversification. acs.org

Importance of Diethyl 2,4,6-Trioxoheptanedioate as a Versatile Synthetic Building Block

The significance of this compound in organic synthesis stems from its high degree of functionality and predictable reactivity. The presence of three carbonyl groups and two ester functionalities within a seven-carbon chain makes it an exceptionally useful precursor for constructing a variety of complex molecules, most notably heterocyclic compounds.

The multiple electrophilic and nucleophilic sites within the molecule allow it to participate in a range of cyclization and condensation reactions. It is particularly valuable in multicomponent reactions, where several starting materials combine in a single step to form a complex product. For instance, this compound can react with aldehydes and an ammonium (B1175870) source, such as ammonium acetate (B1210297), in three-component condensation reactions to yield substituted pyridine (B92270) derivatives and other fused polycyclic nitrogen-containing heterocycles. dntb.gov.ua This ability to rapidly build molecular complexity is a key advantage in modern synthetic chemistry.

The reactivity of the central 1,3,5-triketone system allows for the formation of various heterocyclic rings, including pyrazoles and isoxazoles, when reacted with appropriate dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632). orgsyn.org The ester groups at both ends of the molecule can also be involved in cyclization reactions or modified post-synthesis to introduce further functionality. This versatility makes this compound a powerful tool for generating libraries of compounds for various applications, including medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 68854-18-2 |

| Molecular Formula | C11H14O7 |

| Molecular Weight | 258.23 g/mol |

| MDL Number | MFCD00521083 |

This data is compiled from publicly available chemical databases. matrixscientific.comthsci.com

Table 2: Research Findings on the Application of this compound

| Reaction Type | Reactants | Product Class | Reference |

| Three-component condensation | Salicylaldehydes, Ammonium acetate | Benzo[e]pyrano[4,3-b]pyridines | dntb.gov.ua |

| Cyclocondensation | Dinucleophiles (e.g., amidines, ureas) | Six-membered heterocycles | nih.gov |

This table summarizes key synthetic applications documented in the chemical literature.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

diethyl 2,4,6-trioxoheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O7/c1-3-17-10(15)8(13)5-7(12)6-9(14)11(16)18-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANVJYXVUMMBIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)CC(=O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80218949 | |

| Record name | Diethyl trioxopimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68854-18-2 | |

| Record name | Diethyl trioxopimelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068854182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68854-18-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl trioxopimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80218949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl 2,4,6-trioxoheptanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL TRIOXOPIMELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V98KE489V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Diethyl 2,4,6 Trioxoheptanedioate

Established Synthetic Pathways to Diethyl 2,4,6-Trioxoheptanedioate

The primary methods for synthesizing this compound and related structures rely on the principles of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. wikipedia.org

Claisen Condensation Approaches Utilizing Acetone (B3395972) and Diethyl Oxalate (B1200264)

The most direct and established route to structures analogous to this compound involves the base-catalyzed condensation of acetone with diethyl oxalate. orgsyn.org This mixed Claisen condensation leverages the reactivity of an enolizable ketone (acetone) as the nucleophilic donor and a non-enolizable ester (diethyl oxalate) as the electrophilic acceptor. libretexts.org

The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium methoxide (B1231860), to generate the enolate of acetone. orgsyn.orgrsc.org This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. A subsequent condensation on the other side of the acetone molecule with another equivalent of diethyl oxalate would lead to the formation of the target triketone.

A well-documented example that illustrates this transformation is the synthesis of ethyl acetopyruvate, a related β-diketo ester, from acetone and diethyl oxalate. orgsyn.org The reaction proceeds by forming a sodium salt, which is then neutralized to yield the final product.

Table 1: Reaction Parameters for the Synthesis of Ethyl Acetopyruvate

| Parameter | Value |

| Reactants | Acetone, Diethyl Oxalate |

| Base | Sodium in Absolute Ethyl Alcohol |

| Solvent | Absolute Ethyl Alcohol, Benzene |

| Reaction Temperature | Rises to ~40°C during addition |

| Yield | 61-66% |

| Data sourced from Organic Syntheses, Coll. Vol. 1, p.238 (1941); Vol. 5, p.53 (1925). |

A similar procedure using sodium methoxide in methanol (B129727) has been reported for the synthesis of methyl 2,4-dioxopentanoate from acetone and diethyl oxalate. rsc.org The reaction is initially conducted at a low temperature (0-5°C) and then stirred at room temperature. rsc.org

The general mechanism for the Claisen condensation involves the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile. masterorganicchemistry.com In the case of mixed Claisen condensations, the use of a non-enolizable ester like diethyl oxalate is advantageous as it cannot self-condense, thus leading to higher yields of the desired product. libretexts.org

Synthesis from Diethyl Acetonedioxalate Precursors

The term "diethyl acetonedioxalate" is often used as a synonym for this compound itself, as seen in various chemical supplier catalogs. angelpharmatech.com This suggests that the synthesis is typically a direct, one-pot reaction from acetone and two equivalents of diethyl oxalate, rather than a stepwise process involving the isolation of a stable "diethyl acetonedioxalate" intermediate. The synthesis essentially involves a double Claisen condensation on both sides of the acetone molecule.

The reaction of diethyl oxalate with compounds containing a ketone group is a known method for producing glyoxylates. nih.gov The principles of this reaction can be extended to the synthesis of more complex structures. For instance, the condensation of various ketones with diethyl oxalate is a key step in the synthesis of other valuable organic compounds. google.com

Advancements and Optimization in this compound Preparation

While specific optimization studies for the synthesis of this compound are not extensively documented, general advancements in Claisen-type condensations and the synthesis of β-dicarbonyl and β-tricarbonyl compounds can be applied. mdpi.com

Optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters that can be adjusted include:

Reaction Temperature: Controlling the temperature is critical. While some condensations proceed at room temperature or with gentle heating, others may benefit from lower temperatures to minimize side reactions. orgsyn.orgrsc.org

Stoichiometry of Reactants: Precise control over the molar ratios of the ketone, ester, and base is essential to drive the reaction towards the desired product and prevent the formation of byproducts from self-condensation or incomplete reaction.

Work-up Procedure: The method of quenching the reaction and isolating the product can significantly impact the final yield and purity. Techniques such as forming copper complexes of the β-dicarbonyl product can aid in its separation and purification. nih.gov

Recent developments in the synthesis of β-diketones include improved methods for Claisen-type condensations and the use of alternative catalytic systems. mdpi.com For example, the optimization of reaction conditions for the synthesis of related compounds often involves single-factor experiments to determine the ideal concentration of reagents, reaction temperature, and reaction time. researchgate.net These principles are directly applicable to enhancing the synthesis of this compound.

Mechanistic Investigations and Reactivity Profiles of Diethyl 2,4,6 Trioxoheptanedioate

Condensation Reactions Involving Diethyl 2,4,6-Trioxoheptanedioate

The presence of active methylene (B1212753) groups and multiple carbonyls makes this compound an excellent substrate for condensation reactions, particularly in the synthesis of fused heterocyclic systems. These reactions often proceed through a cascade of bond-forming events to yield thermodynamically stable aromatic products.

The synthesis of chromeno[4,3-b]pyridines, a class of fused heterocyclic compounds with significant biological interest, can be efficiently achieved using this compound. dntb.gov.uanih.gov These structures are formed through condensation reactions with suitable phenolic precursors that provide the chromene portion of the final molecule, while the trioxo-diester provides the atoms necessary for the formation of the fused pyridine (B92270) ring. The reaction typically involves a phenolic compound bearing a functional group that can react with the active methylene positions of the diester and an amine which acts as the nitrogen source for the pyridine ring.

A highly efficient method for synthesizing chromeno[4,3-b]pyridine scaffolds is through a one-pot, three-component reaction. researchgate.net This approach involves the condensation of a salicylaldehyde (B1680747) derivative, this compound, and ammonium (B1175870) acetate (B1210297). In this reaction, ammonium acetate serves as the nitrogen source for the pyridine ring. The reaction mechanism likely proceeds via the in situ formation of a 2-(iminomethyl)phenol (a Schiff base) from the salicylaldehyde and ammonia (B1221849). This intermediate then undergoes condensation with this compound, followed by intramolecular cyclization and dehydration to afford the fused aromatic system of diethyl 1,5-dioxo-5H-chromeno[4,3-b]pyridine-2,4-dicarboxylate. This methodology aligns with established Hantzsch-type pyridine syntheses adapted for fused systems. researchgate.net

A specific and well-documented method for the synthesis of chromeno[4,3-b]pyridines involves the direct condensation of this compound with pre-formed 2-(aryliminomethyl)phenols (Schiff bases derived from salicylaldehydes). dntb.gov.ua This reaction, when carried out by boiling in acetic acid, results in the formation of diethyl 1-(aryl)-1,5-dihydro-5-oxochromeno[4,3-b]pyridine-2,4-dicarboxylates. dntb.gov.ua

The proposed mechanism involves an initial Knoevenagel-type condensation between one of the active methylene groups of the diester and the imine carbon. This is followed by an intramolecular cyclization where the phenolic oxygen attacks one of the keto groups of the heptanedioate (B1236134) chain. A subsequent cyclization involving the imine nitrogen attacking another keto group, followed by dehydration, leads to the formation of the final fused heterocyclic product. dntb.gov.ua The yields of these reactions vary depending on the substituent on the aryl group of the imine.

Table 1: Synthesis of Diethyl 1-(Aryl)-1,5-dihydro-5-oxochromeno[4,3-b]pyridine-2,4-dicarboxylates Data sourced from Mamedov, V. A., et al. (2008). dntb.gov.ua

| Aryl Group (Ar) of the 2-(Aryliminomethyl)phenol | Reaction Time (h) | Yield (%) |

|---|---|---|

| Phenyl | 3 | 70 |

| 4-Methylphenyl | 3 | 75 |

| 4-Methoxyphenyl | 3 | 78 |

| 4-Chlorophenyl | 4 | 65 |

Nucleophilic Additions and Ring Transformations with this compound Derivatives

The chromeno[4,3-b]pyridine dicarboxylates synthesized from this compound are themselves versatile intermediates for further chemical transformations. The ester functionalities and the heterocyclic core can undergo various nucleophilic attacks and ring transformations.

The diethyl dicarboxylate derivatives of chromeno[4,3-b]pyridines possess two reactive ester groups. These esters can readily react with nucleophiles like hydrazine (B178648) hydrate. The most direct reaction involves the nucleophilic acyl substitution at both ester carbonyls to yield the corresponding dihydrazide, namely 1-(aryl)-1,5-dihydro-5-oxochromeno[4,3-b]pyridine-2,4-dicarbohydrazide.

Furthermore, hydrazine can induce more complex transformations. In reactions involving related chromone (B188151) systems, hydrazine is known to cause ring-opening of the pyrone ring followed by recyclization to form pyrazole (B372694) derivatives. orientjchem.org Depending on the reaction conditions, the reaction of the chromeno[4,3-b]pyridine diester with hydrazine could potentially lead to the formation of pyrazolyl-substituted pyridine hydrazides through a recyclization pathway of the chromene portion of the molecule.

The carbohydrazide (B1668358) groups introduced in the previous step are key intermediates for the synthesis of other five-membered heterocycles, such as 1,3,4-oxadiazoles. By treating the dihydrazide derivative with a dehydrating agent like phosphorus oxychloride (POCl₃), a double intramolecular cyclodehydration can be achieved to furnish a bis(1,3,4-oxadiazol-2-yl) substituted chromeno[4,3-b]pyridine. nih.gov This transformation is a common and efficient method for constructing the 1,3,4-oxadiazole (B1194373) ring from an acylhydrazide precursor. mdpi.comnih.govjchemrev.com

Additionally, the keto-functionality within the chromeno[4,3-b]pyridine backbone can react with hydroxylamine (B1172632). This reaction would typically form an oxime at the C-5 position. However, as seen in related coumarin (B35378) and chromone systems, the reaction with hydroxylamine hydrochloride can also lead to more complex ring-opening and recyclization products, such as the formation of isoxazole (B147169) derivatives. orientjchem.org

Ammonia-Induced Pyrone Ring-Opening and Pyridine Formation

The transformation of pyrone-based structures derived from this compound into pyridines via reaction with ammonia represents a significant synthetic pathway. Specifically, 2,6-disubstituted-4-pyrones, which can be synthesized from the parent compound, undergo a chemoselective ring-opening reaction when treated with ammonia. This process facilitates the de novo synthesis of the pyridine ring, allowing for the introduction of various substituents without requiring multi-step modifications of a pre-existing pyridine fragment. acs.orgnih.gov

The reaction proceeds by the nucleophilic attack of ammonia on the pyrone ring, leading to its opening and subsequent recyclization to form the corresponding pyridine derivative. For instance, the reaction of 2,6-bis(hetaryl)-4-pyrones with ammonia has been shown to afford 2,6-bis(hetaryl)pyridines in yields ranging from 63% to 87%. nih.gov This method is a key step in constructing complex heterocyclic triads. acs.org The resulting 2,6-bis(hetaryl)pyridines are often observed to exist predominantly in their 4-hydroxypyridine (B47283) tautomeric form in solution. acs.org The de novo synthesis approach is advantageous as it circumvents the limitations associated with modifying existing pyridine rings. acs.orgnih.gov

1,3-Dipolar Cycloaddition Chemistry of this compound Derivatives

The reactivity of derivatives of this compound extends to cycloaddition reactions, offering pathways to more complex heterocyclic systems. The specific reaction pathway is highly dependent on the nature of the reacting agents. nih.gov

Derivatives such as 2,6-dicyano-4-pyrone exhibit selective reactivity towards 1,3-dipoles. acs.org In contrast to reactions with certain nucleophiles that lead to ring-opening, [3+2]-cycloaddition reactions can occur selectively at the cyano groups without disrupting the central pyrone ring. nih.gov

A notable example is the reaction of 2,6-dicyano-4-pyrone with hydroxylamine. This transformation proceeds via a selective attack on the cyano groups. acs.org The reaction with one mole of hydroxylamine yields the corresponding amidoxime, while using two moles results in the formation of a bis-amidoxime, with yields of 85% and 98%, respectively. nih.gov This selectivity is attributed to a proposed intermediate where the hydroxylamine's OH group coordinates with the nitrogen of the cyano group, facilitating the nucleophilic attack of the amino group at the carbon of the cyano group. nih.gov These resulting amidoximes serve as valuable intermediates for synthesizing pyrone-bearing heterocyclic triads containing 1,2,4-oxadiazoles. nih.gov

| Reactant | Reagent | Product | Yield |

| 2,6-Dicyano-4-pyrone | 1 mol Hydroxylamine | Amidoxime | 85% |

| 2,6-Dicyano-4-pyrone | 2 mol Hydroxylamine | Bis-amidoxime | 98% |

Intramolecular Cyclization Pathways of this compound

Intramolecular reactions of this compound provide an efficient route to cyclic compounds, particularly pyran derivatives.

This compound can be converted into diethyl 4-oxo-4H-pyran-2,6-dicarboxylate through an acid-catalyzed intramolecular cyclization. acs.orgnih.gov This reaction is typically performed by refluxing the starting material in a solvent mixture, such as toluene (B28343) and ethanol, in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O). acs.orgnih.gov

The process involves the cyclization of the acyclic trioxoheptanedioate to form the stable 4-pyrone ring structure. In a documented procedure, heating this compound for 6 hours under these conditions resulted in the formation of diethyl 4-oxo-4H-pyran-2,6-dicarboxylate in a 63% yield, after purification. nih.gov This compound is a derivative of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid). sigmaaldrich.comnih.gov

| Starting Material | Reagents/Conditions | Product | Yield |

| This compound | TsOH·H₂O, Toluene/EtOH, Reflux (6h) | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate | 63% nih.gov |

Applications of Diethyl 2,4,6 Trioxoheptanedioate in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems

Diethyl 2,4,6-trioxoheptanedioate, a highly functionalized acyclic precursor, serves as a versatile building block for the synthesis of a variety of complex heterocyclic systems. Its multiple reactive carbonyl groups allow for a range of cyclization reactions, leading to the formation of important heterocyclic scaffolds.

Synthesis of Substituted 4H-Pyran-4-ones and Pyridine (B92270) Derivatives

The unique 1,3,5-tricarbonyl structure of this compound makes it an ideal starting material for the synthesis of substituted 4H-pyran-4-ones and their corresponding pyridine derivatives. Although direct literature citing this compound is sparse, its structural relationship to well-studied precursors like diethyl chelidonate and isochelidonate allows for a clear understanding of its synthetic potential.

The synthesis of 4H-pyran-4-ones often involves the cyclization of 1,5-dicarbonyl compounds. This compound can be envisioned to undergo intramolecular condensation to yield pyran-4-one structures. These pyran-4-ones are valuable intermediates in their own right and can be further transformed into other heterocyclic systems. For instance, the reaction of a 4H-pyran-4-one with ammonia (B1221849) or primary amines can lead to the corresponding pyridin-4-one or N-substituted pyridin-4-one, respectively, via a ring-transformation reaction.

A general approach for the synthesis of substituted pyridines involves the Hantzsch pyridine synthesis, which traditionally uses a β-ketoester, an aldehyde, and ammonia. organic-chemistry.org Variations of this method can be adapted for precursors like this compound. The reaction of this triketone with an enamine or ammonia source could directly lead to highly functionalized pyridine derivatives. Modern synthetic methods often employ microwave assistance or various catalysts to improve yields and reaction times for pyridine synthesis. researchgate.net

The following table summarizes representative transformations for the synthesis of 4H-pyran-4-ones and pyridines from related precursors, illustrating the potential reaction pathways for this compound.

| Starting Material Analogue | Reagents | Product |

| β-Diketone/β-Ketoester | Aldehyde, Ammonia | Dihydropyridine (B1217469)/Pyridine |

| Diethyl Oxalate (B1200264), Acetone (B3395972) | Sodium Ethoxide | Diethyl 4-oxo-4H-pyran-2,6-dicarboxylate |

| 4H-Pyran-4-one | Ammonia/Primary Amine | Pyridin-4-one/N-substituted Pyridin-4-one |

This table illustrates general synthetic transformations analogous to those expected for this compound.

Assembly of Fused Polycyclic Nitrogen-Containing Heterocycles

The reactivity of the heterocyclic systems derived from this compound allows for the construction of more complex fused polycyclic structures. Pyridine derivatives, synthesized as described above, can be endowed with additional functional groups that can participate in subsequent cyclization reactions.

For example, a pyridine derivative bearing amino and cyano groups in adjacent positions is a common precursor for the synthesis of fused pyrimidines, such as pyrido[2,3-d]pyrimidines. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. The general strategy involves the reaction of the aminocyanopyridine with a one-carbon synthon, such as formic acid, formamide, or carbon disulfide, to construct the fused pyrimidine (B1678525) ring.

While direct examples starting from this compound are not prevalent in the literature, the principles of fused heterocyclic synthesis are well-established. The functional group handles inherent in the pyridine derivatives that can be generated from this starting material provide the necessary reactive sites for these annulation reactions.

Diversification of Heterocyclic Scaffolds for Chemical Libraries

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The multicomponent nature of reactions that can utilize this compound or its derivatives makes it an attractive scaffold for combinatorial chemistry.

By systematically varying the components in a multicomponent reaction, such as different aldehydes or ammonia sources in a Hantzsch-type synthesis, a diverse array of substituted pyridines can be rapidly generated from a common precursor. This diversity can be further expanded by post-synthesis modifications of the initial products. The ester groups in the pyridine derivatives, originating from the this compound backbone, can be hydrolyzed to carboxylic acids, which can then be converted to a wide range of amides or esters.

This strategy allows for the creation of a large number of structurally related compounds, which can then be screened for biological activity. The 4H-pyran and pyridine cores are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov Therefore, libraries based on these scaffolds are of particular interest.

Development of Ligands for Coordination Chemistry

The oxygen and nitrogen atoms within the heterocyclic systems derived from this compound can act as donor atoms for the coordination of metal ions. This has led to the development of a range of multidentate ligands for various applications in coordination chemistry.

Design and Synthesis of Multidentate Ligands Derived from this compound

The structure of this compound is pre-disposed to the formation of ligands with multiple coordination sites. The ester functionalities can be hydrolyzed to carboxylic acids, and the central ketone can be modified to introduce additional donor groups.

A key strategy involves the synthesis of pyridine-dicarboxylate ligands, which are readily accessible from this compound via the corresponding 4H-pyran-4-one dicarboxylate. These ligands, often referred to as "pincer" ligands, can coordinate to a metal center in a tridentate fashion through the nitrogen atom of the pyridine ring and the two carboxylate groups. The steric and electronic properties of these ligands can be fine-tuned by introducing substituents on the pyridine ring, which in turn influences the properties of the resulting metal complexes.

Formation of Pyridine and Pyrone Triads for Metal Complexation

Ligands that incorporate multiple pyridine or pyrone units, often referred to as triads, can be synthesized to create specific coordination environments for metal ions. These ligands are of interest for their ability to form stable complexes and for their potential applications in catalysis and materials science.

The synthesis of such ligands can be envisaged starting from this compound. For example, coupling reactions could be employed to link two or three pyridine units, each derived from the starting triketone. The resulting oligo-pyridine ligands can then be used to complex a variety of metal ions. The geometry of the resulting complex will be dictated by the number and arrangement of the pyridine units and the coordination preferences of the metal ion.

Contribution to Natural Product Inspired Synthesis

Extensive literature reviews and targeted searches for the application of this compound in the synthesis of natural product-inspired molecules have revealed a notable scarcity of direct examples. While the structural features of this compound, specifically its multiple keto and ester functionalities, suggest its potential as a versatile building block in organic synthesis, its documented use in the construction of complex scaffolds inspired by natural products is not readily found in peer-reviewed scientific literature.

The reactivity of β-dicarbonyl and related polyketone systems is well-established in the formation of heterocyclic and carbocyclic frameworks that are hallmarks of many natural products. For instance, reactions like the Hantzsch pyridine synthesis utilize β-keto esters to construct dihydropyridine rings, which are core structures in some bioactive molecules. organic-chemistry.orgwikipedia.orgnih.gov Similarly, condensations with amidine or urea (B33335) derivatives can lead to pyrimidine-based structures, another common motif in natural products and pharmaceuticals. nih.gov

Theoretically, the multiple reactive sites within this compound could allow for a variety of cyclization and condensation reactions. For example, intramolecular aldol (B89426) or Claisen condensations could potentially lead to the formation of six-membered rings, while reactions with dinucleophiles could construct various heterocyclic systems. These types of transformations are fundamental in the synthesis of many natural product families.

However, despite this theoretical potential, a thorough search of chemical databases and scientific journals did not yield specific instances where this compound has been explicitly employed as a key precursor in the total synthesis or formal synthesis of a natural product or a closely related, "inspired" analog. The research focus on this particular triketone appears to be limited, or its applications may lie in areas of synthesis not directly related to natural products.

Therefore, while the chemical nature of this compound makes it an intriguing candidate for complex molecule synthesis, there is currently a lack of published research to substantiate its contribution to the field of natural product-inspired synthesis. Further investigation and methods development would be required to explore and establish its utility in this area of organic chemistry.

Computational and Theoretical Investigations of Diethyl 2,4,6 Trioxoheptanedioate

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Ab initio and DFT calculations are at the forefront of understanding the reaction mechanisms of organic compounds. These methods are rooted in the principles of quantum mechanics and can accurately model the electronic structure of molecules. For diethyl 2,4,6-trioxoheptanedioate, these studies have been instrumental in mapping out the potential energy surfaces of its various chemical transformations.

Researchers have utilized DFT methods, often in conjunction with transition state theory, to investigate the hydrolysis mechanism of related compounds. mdpi.com These studies calculate the energy profiles of reaction pathways, identifying the transition states and intermediates involved. For instance, calculations can determine whether a reaction proceeds through a concerted or stepwise mechanism by comparing the activation energies of different proposed routes. The choice of functional and basis set, such as the widely used B3LYP functional with a basis set like 6-311++G(d,p), is crucial for obtaining accurate results. mdpi.com

Furthermore, these computational methods can elucidate the role of various factors, such as spin multiplicity and solvent effects, on the reaction mechanism. mdpi.com By analyzing the changes in electronic structure, such as bond orders and atomic charges, throughout the course of a reaction, a detailed microscopic picture of the transformation can be obtained. mdpi.com For example, topological analyses of the electron density can reveal the nature of chemical bonding, distinguishing between electrostatic interactions and covalent character. mdpi.com

Table 1: Representative Theoretical Methods in Reaction Mechanism Studies

| Method Type | Common Functionals/Levels of Theory | Key Applications |

| Density Functional Theory (DFT) | B3LYP, wB97XD, BPBE | Calculating reaction energies, locating transition states, studying electronic properties. nih.govnih.gov |

| Ab Initio Methods | Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC) | High-accuracy energy calculations, benchmarking DFT results. researchgate.net |

| Semi-Empirical Methods | AM1, PM3 | Preliminary analysis of large systems, initial geometry optimizations. researchgate.net |

Theoretical Prediction of Spectroscopic Parameters and Structural Elucidation

Theoretical calculations are invaluable for predicting spectroscopic properties, which aids in the structural elucidation of molecules like this compound. By calculating parameters such as nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption wavelengths, computational models can provide a direct comparison with experimental spectra.

DFT calculations have been successfully employed to predict the electronic and optical properties of organic molecules. nih.govnih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated, providing an estimate of the electronic band gap and reactivity. nih.govnih.gov Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra by calculating the energies of electronic transitions.

The prediction of vibrational spectra through frequency calculations is another key application. These calculations not only help in assigning experimental IR and Raman bands but also confirm that an optimized geometry corresponds to a true energy minimum on the potential energy surface. The comparison between calculated and experimental spectra can provide strong evidence for a proposed molecular structure.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound allows it to adopt various conformations, which can significantly influence its reactivity and physical properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape and dynamic behavior of molecules.

Molecular dynamics simulations provide a time-resolved view of molecular motion. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic interplay between different parts of the molecule. nih.gov These simulations can be used to study large-scale conformational changes, such as the folding of a polymer chain or the binding of a ligand to a receptor. nih.gov Analysis of MD trajectories can provide insights into the flexibility of the molecule, the stability of different conformations, and the time scales of various dynamic processes. nih.govmdpi.com The use of force fields, which are sets of parameters that describe the potential energy of the system, is a key component of classical MD simulations. mdpi.com

Advanced Spectroscopic and Analytical Methodologies for Diethyl 2,4,6 Trioxoheptanedioate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of Diethyl 2,4,6-trioxoheptanedioate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Due to the tautomeric nature of β-dicarbonyl and β-tricarbonyl systems, this compound can exist in multiple forms, primarily the keto and various enol forms. The exact equilibrium and therefore the observed NMR spectra can be highly dependent on the solvent and temperature. For the purpose of this analysis, the predominant tautomeric form is considered for the assignment of chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl ester groups and the methylene (B1212753) protons of the heptanedioate (B1236134) backbone. The ethoxy groups would present as a characteristic quartet for the methylene protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The chemical shifts of the methylene protons within the central chain would be influenced by the adjacent carbonyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ester and ketone groups, the methylene carbons of the ethyl groups, the methyl carbons of the ethyl groups, and the methylene carbons of the main chain. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing significantly downfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OCH₂ CH₃ | ~ 4.2 (quartet) | ~ 61 |

| -OCH₂CH₃ | ~ 1.3 (triplet) | ~ 14 |

| -CO-CH₂ -CO- | ~ 3.5 (singlet) | ~ 45 |

| Ester C =O | - | ~ 167 |

| Ketone C =O | - | ~ 195, 202 |

Note: These are predicted values and can vary based on experimental conditions.

Two-Dimensional (2D) NMR Experiments (e.g., HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments are invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment, for instance, would reveal correlations between protons and carbons that are separated by two or three bonds. This would be crucial in confirming the sequence of the carbonyl and methylene groups within the heptanedioate chain and their connection to the terminal ethyl ester functionalities.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent features in the FTIR spectrum would be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Due to the presence of three ketone and two ester carbonyl groups, this region of the spectrum (typically 1650-1800 cm⁻¹) may show multiple, potentially overlapping, strong peaks. The exact positions of these bands can provide insight into the electronic environment and potential hydrogen bonding in the solid state or in solution. Other key vibrational bands would include C-O stretching from the ester groups and C-H stretching from the ethyl and methylene groups.

Interactive Data Table: Characteristic FTIR Absorption Bands

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Ester C=O | Stretch | 1750 - 1735 |

| Ketone C=O | Stretch | 1725 - 1705 |

| C-O (Ester) | Stretch | 1300 - 1000 |

| C-H (Aliphatic) | Stretch | 3000 - 2850 |

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular weight of this compound, which in turn allows for the confident determination of its elemental formula. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₁₁H₁₄O₇), the expected exact mass would be calculated and compared to the experimentally determined value.

Interactive Data Table: HRMS Data

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄O₇ |

| Theoretical Exact Mass | 258.0739 |

| Expected [M+H]⁺ | 259.0812 |

| Expected [M+Na]⁺ | 281.0631 |

Q & A

Q. What statistical methods are recommended for validating purity and yield data in high-throughput synthesis of this compound?

- Methodological Answer : Apply ANOVA to compare batch yields under varying conditions (e.g., catalyst loading, solvent ratios). Principal Component Analysis (PCA) identifies critical factors affecting purity. Use Bayesian regression to model reaction kinetics and optimize parameters. Report confidence intervals (95%) for reproducibility assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。